Cas no 2034393-37-6 ((4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone)

(4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- 2034393-37-6
- (4-bromothiophen-2-yl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
- 4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine
- F6476-6111
- (4-bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- AKOS026690326
- (4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
-
- インチ: 1S/C14H12BrClN2O2S/c15-9-5-13(21-8-9)14(19)18-4-2-10(7-18)20-12-1-3-17-6-11(12)16/h1,3,5-6,8,10H,2,4,7H2
- InChIKey: LAOKXPWYRMGFCP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CSC(=C1)C(N1CCC(C1)OC1C=CN=CC=1Cl)=O
計算された属性
- せいみつぶんしりょう: 385.94914g/mol
- どういたいしつりょう: 385.94914g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 70.7Ų
(4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-6111-1mg |
4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034393-37-6 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F6476-6111-5mg |
4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034393-37-6 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F6476-6111-10mg |
4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034393-37-6 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F6476-6111-3mg |
4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034393-37-6 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F6476-6111-30mg |
4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034393-37-6 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F6476-6111-4mg |
4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034393-37-6 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6476-6111-10μmol |
4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034393-37-6 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F6476-6111-25mg |
4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034393-37-6 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F6476-6111-50mg |
4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034393-37-6 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F6476-6111-5μmol |
4-{[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-3-chloropyridine |
2034393-37-6 | 90%+ | 5μl |
$94.5 | 2023-05-17 |
(4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone 関連文献
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Related Articles
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
(4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanoneに関する追加情報
Research Briefing on (4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS: 2034393-37-6)
The compound (4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS: 2034393-37-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the unique structural features of (4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, which contribute to its ability to interact with specific biological targets. The compound's bromothiophene and chloropyridine moieties are particularly noteworthy, as they are known to play critical roles in modulating protein-ligand interactions. Researchers have synthesized and characterized this compound using advanced spectroscopic techniques, including NMR and mass spectrometry, confirming its high purity and stability under physiological conditions.
In vitro studies have demonstrated that (4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone exhibits promising activity against a range of disease-relevant targets. For instance, it has shown inhibitory effects on certain kinases involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases. Additionally, preliminary data indicate that the compound may have antitumor properties, with selective cytotoxicity observed in cancer cell lines. These findings underscore the need for further investigation into its mechanism of action and therapeutic potential.
Despite these encouraging results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of (4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone. Current research efforts are focused on structural modifications to enhance its bioavailability and reduce off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the development of this compound into a viable drug candidate.
In conclusion, (4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone represents a promising lead compound in medicinal chemistry, with potential applications in inflammation and oncology. Continued research is essential to fully elucidate its therapeutic potential and address existing limitations. This briefing serves as a foundation for future studies and highlights the importance of interdisciplinary collaboration in advancing drug discovery.
2034393-37-6 ((4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone) 関連製品
- 2229418-82-8(3-amino-1-(3-ethoxy-4-methoxyphenyl)propan-1-one)
- 2034208-94-9(N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)
- 33078-45-4(Piperidine, 2-(2-propenyl)-, hydrochloride)
- 1234616-52-4((2,3-dimethyl-2H-indazol-6-yl)methanamine)
- 1798463-22-5(N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide)
- 1261768-64-2(4-Methoxy-2-(trifluoromethyl)-6-(2-(trifluoromethyl)phenyl)pyridine)
- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)
- 134720-04-0(N-Nitrosoatenolol)
- 110989-69-0(4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine)
- 150557-99-6(1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one)



